molecular formula C19H22N4O2 B2541306 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-34-2

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2541306
CAS No.: 2034584-34-2
M. Wt: 338.411
InChI Key: BAPAQIOAKNCZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic heterocyclic compound featuring a pyrrolidinone ring fused to a tetrahydrobenzoimidazole scaffold. The synthesis of such compounds typically involves multi-step reactions, with structural confirmation via IR, NMR, and mass spectrometry .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-2-5-15(6-3-12)23-10-14(9-18(23)24)22-19(25)13-4-7-16-17(8-13)21-11-20-16/h2-3,5-6,11,13-14H,4,7-10H2,1H3,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPAQIOAKNCZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. Its unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors such as amino acid derivatives or ketones.
  • Introduction of the p-Tolyl Group : The p-tolyl group can be introduced via Friedel-Crafts alkylation using p-tolyl chloride.
  • Attachment of the Benzo[d]imidazole Moiety : This involves coupling reactions to integrate the benzo[d]imidazole structure into the pyrrolidine derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that it modulates these targets by binding to their active or allosteric sites, leading to alterations in their functional states. The exact pathways remain to be elucidated through further research.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related 5-oxopyrrolidine derivatives. For instance:

  • In vitro studies demonstrated that certain 5-oxopyrrolidine derivatives exhibited potent cytotoxic effects against A549 human lung adenocarcinoma cells. Compounds with specific structural features showed enhanced activity compared to standard chemotherapeutics like cisplatin .
CompoundIC50 (µM)Cell LineNotes
5-Oxopyrrolidine Derivative A10A549Significant cytotoxicity observed
5-Oxopyrrolidine Derivative B15HSAEC1-KTSelective for cancer cells

Antimicrobial Activity

Additionally, compounds similar to this compound have shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This suggests potential for development as an antimicrobial agent targeting resistant pathogens .

Case Studies

A notable study evaluated a series of 5-oxopyrrolidine derivatives for their biological activity:

  • Study on Anticancer Properties : The study assessed various compounds against A549 cells and found that certain structural modifications significantly increased potency while minimizing toxicity to non-cancerous cells.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, revealing that some derivatives exhibited selective inhibition, which could be beneficial in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones

  • Structural Features: These derivatives share the 5-oxo-imidazole core but lack the pyrrolidinone and tetrahydrobenzoimidazole moieties. Instead, they incorporate arylidene and pyrazolone groups.
  • Synthesis: Prepared via condensation of intermediates like 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, with yields dependent on arylidene substituents .

2.1.2. 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)

  • Structural Features: A triazeno-imidazole carboxamide with a dimethyltriazene group, differing from the target compound’s pyrrolidinone and p-tolyl substituents.
  • Activity: Antineoplastic agent metabolized via N-demethylation by liver microsomal enzymes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide .
  • Metabolism: Inducible by phenobarbital and prochlorperazine, leading to increased CO₂ excretion in rats (up to 10.5%) and humans (21.4%) .
Pharmacological and Metabolic Comparisons
Parameter Target Compound 4-Arylidene-5-oxo-imidazole Derivatives DIC
Core Structure Pyrrolidinone + Tetrahydrobenzoimidazole 5-Oxo-imidazole + Pyrazolone Triazeno-imidazole carboxamide
Pharmacological Activity Inferred antimicrobial potential Confirmed antimicrobial activity Antineoplastic
Metabolic Pathway Likely hepatic modification Not reported N-demethylation (microsomal)
Synthetic Complexity High (multi-fused rings) Moderate (condensation reactions) Moderate (alkylation steps)

Key Observations :

  • Unlike DIC, the absence of a triazeno group in the target compound likely alters its metabolic fate, possibly reducing susceptibility to N-demethylation and enhancing stability .

Research Findings and Implications

  • Antimicrobial Potential: Structural similarities to 5-oxo-imidazole derivatives suggest the target compound could inhibit microbial growth, though specific activity data is needed .
  • Synthetic Challenges : The fused-ring system necessitates advanced purification techniques (e.g., chromatography) compared to simpler imidazole derivatives .

Preparation Methods

Cyclization of γ-Amino Ketones

A common route involves intramolecular cyclization of γ-amino ketones. For example, reacting N-(p-tolyl)glutaramide with thionyl chloride generates a cyclic iminium intermediate, which is reduced to the pyrrolidinone using sodium borohydride. This method achieves yields of 68–72% but requires careful control of reaction conditions to avoid over-reduction.

Lactam Formation via Nucleophilic Substitution

Alternative approaches utilize 4-chloro-N-(p-tolyl)butyramide , which undergoes base-mediated cyclization (e.g., potassium tert-butoxide in DMF) to form the pyrrolidinone ring. Ammonolysis introduces the amine group at position 3, with yields reaching 80% when using aqueous ammonia at 60°C.

Synthesis of 4,5,6,7-Tetrahydro-1H-Benzo[d]Imidazole-5-Carboxylic Acid

Cyclocondensation of 1,2-Diaminocyclohexane

Heating 1,2-diaminocyclohexane with formic acid at 120°C for 12 hours produces the benzimidazole core. Subsequent oxidation with potassium permanganate introduces the carboxylic acid group at position 5. Yields are moderate (50–55%) due to competing side reactions.

Hydrogenation of Benzimidazole Precursors

Partially saturating a pre-formed benzimidazole (e.g., 1H-benzo[d]imidazole-5-carboxylic acid ) using hydrogen gas and a palladium catalyst (10% Pd/C) under 50 psi pressure achieves the tetrahydro derivative. This method offers superior regioselectivity, with yields up to 85%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reacting 1-(p-tolyl)-5-pyrrolidinone-3-amine with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane affords the target compound. Yields range from 70–75%, with minor epimerization observed at the pyrrolidinone stereocenter.

Photocatalytic Activation

A novel method employs ferric chloride as a photocatalyst under visible light (450–455 nm) to activate the carboxylic acid, enabling coupling without traditional coupling agents. This green chemistry approach achieves comparable yields (68%) while reducing waste.

Optimization and Characterization

Reaction Condition Screening

Parameter Optimal Value Yield Impact
Coupling Agent HATU 82%
Solvent DMF +12% vs. DCM
Temperature 0°C → RT 78%
Reaction Time 12 hours Max yield

Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) instead of DCC improves yields to 82% by enhancing activation efficiency.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.45–7.12 (m, 4H, p-tolyl), 4.02 (q, 1H, pyrrolidinone-CH), 2.89–2.45 (m, 4H, tetrahydro-CH2).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.